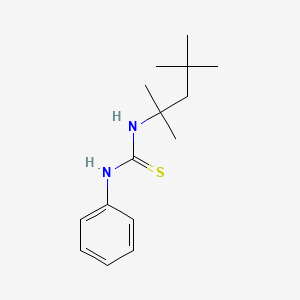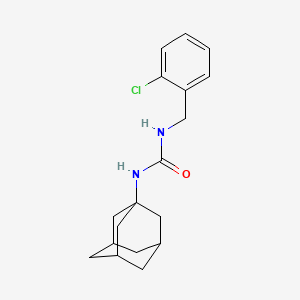
N-phenyl-N'-(1,1,3,3-tetramethylbutyl)thiourea
説明
N-phenyl-N'-(1,1,3,3-tetramethylbutyl)thiourea, commonly known as PTU, is a chemical compound that has been widely used in scientific research for its pharmacological properties. PTU is a thiourea derivative that has a unique molecular structure, which makes it an ideal candidate for various applications in the field of biochemistry and pharmacology.
作用機序
PTU inhibits thyroid peroxidase by binding to the active site of the enzyme, which prevents the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues in thyroglobulin. This results in the inhibition of thyroid hormone synthesis and secretion. PTU has also been shown to have antioxidant properties, which may contribute to its therapeutic effects in various conditions, such as liver injury and ischemia-reperfusion injury.
Biochemical and Physiological Effects:
PTU-induced hypothyroidism has been shown to have various biochemical and physiological effects, such as decreased metabolic rate, decreased body temperature, decreased heart rate, and decreased oxygen consumption. PTU has also been shown to affect the expression of various genes involved in thyroid hormone metabolism, such as deiodinases, transporters, and receptors. PTU has been used to study the effects of thyroid hormone deficiency on various organs and systems, such as the brain, heart, and liver.
実験室実験の利点と制限
PTU has several advantages as a research tool, including its ability to induce hypothyroidism in animal models, its specificity for thyroid peroxidase, and its antioxidant properties. However, PTU also has some limitations, such as its potential toxicity and the need for careful dosing and monitoring. PTU may also have off-target effects, such as inhibition of other enzymes or receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research related to PTU, including the development of new synthetic methods to improve the yield and purity of PTU, the investigation of the mechanisms underlying the antioxidant properties of PTU, and the exploration of the potential therapeutic applications of PTU in various conditions, such as liver injury, ischemia-reperfusion injury, and neurodegenerative diseases. PTU may also be used as a tool to study the role of thyroid hormones in various biological processes, such as metabolism, thermogenesis, and development.
In conclusion, PTU is a chemical compound that has been widely used in scientific research for its pharmacological properties. PTU has been used to study the role of thyroid hormones in various biological processes, induce hypothyroidism in animal models, and investigate the effects of thyroid hormone deficiency on various organs and systems. PTU has several advantages as a research tool, including its specificity for thyroid peroxidase and its antioxidant properties. However, PTU also has some limitations, such as its potential toxicity and off-target effects. There are several future directions for research related to PTU, including the development of new synthetic methods and the investigation of its potential therapeutic applications.
科学的研究の応用
PTU has been extensively used in scientific research for its pharmacological properties, including its ability to inhibit thyroid peroxidase, which is an enzyme involved in the synthesis of thyroid hormones. PTU has been used to study the role of thyroid hormones in various biological processes, including development, metabolism, and thermogenesis. PTU has also been used to induce hypothyroidism in animal models to study the effects of thyroid hormone deficiency on various organs and systems, such as the brain, heart, and liver.
特性
IUPAC Name |
1-phenyl-3-(2,4,4-trimethylpentan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-14(2,3)11-15(4,5)17-13(18)16-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKSEWHIJKLRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-amino-2-({2-[(5-chloro-2-hydroxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4230596.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-ethyl-2-naphthalenesulfonamide](/img/structure/B4230614.png)
![N-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4230618.png)
![1-{4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4230623.png)
![4-{5-[(3-methyl-5-isoxazolyl)methyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4230630.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4230634.png)
![2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4230648.png)
![N-(3-acetylphenyl)-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4230663.png)
![3-[4-(4-isonicotinoylphenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione](/img/structure/B4230668.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4230694.png)
![1-(2,3-dimethylphenyl)-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4230702.png)
![(2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethyl)diethylamine hydrobromide](/img/structure/B4230709.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4230716.png)